molecular formula C16H27BrN2OSi B13871995 5-Bromo-2-(4-{[tert-butyl(dimethyl)silyl]oxy}piperidin-1-yl)pyridine

5-Bromo-2-(4-{[tert-butyl(dimethyl)silyl]oxy}piperidin-1-yl)pyridine

Cat. No.: B13871995
M. Wt: 371.39 g/mol
InChI Key: ZLFGFFOSJGKCGD-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-{[tert-butyl(dimethyl)silyl]oxy}piperidin-1-yl)pyridine is a brominated pyridine derivative featuring a piperidine ring substituted at the 4-position with a tert-butyl(dimethyl)silyl (TBDMS) ether. This compound is structurally characterized by:

  • Pyridine core: Bromine at the 5-position enhances electrophilicity, facilitating cross-coupling reactions.
  • Piperidine moiety: The 1-yl linkage connects the pyridine to the piperidine ring.
  • TBDMS protection: The bulky silyl ether group at the piperidine’s 4-position increases lipophilicity and stabilizes the hydroxyl group against hydrolysis .

This compound is primarily used in medicinal chemistry and organic synthesis, particularly as an intermediate for drug candidates targeting neurological disorders or inflammation .

Properties

Molecular Formula

C16H27BrN2OSi

Molecular Weight

371.39 g/mol

IUPAC Name

[1-(5-bromopyridin-2-yl)piperidin-4-yl]oxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C16H27BrN2OSi/c1-16(2,3)21(4,5)20-14-8-10-19(11-9-14)15-7-6-13(17)12-18-15/h6-7,12,14H,8-11H2,1-5H3

InChI Key

ZLFGFFOSJGKCGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCN(CC1)C2=NC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(5-bromopyridin-2-yl)piperidin-4-yl]oxy-tert-butyl-dimethylsilane typically involves the reaction of 5-bromopyridine-2-carboxylic acid with piperidine under specific conditions to form the intermediate 1-(5-bromopyridin-2-yl)piperidine . This intermediate is then reacted with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of supercritical fluid technology can enhance the reaction rate and product quality by providing a uniform particle size distribution and high conversion rate .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of [1-(5-bromopyridin-2-yl)piperidin-4-yl]oxy-tert-butyl-dimethylsilane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors , modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting the biochemical pathways they regulate .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Key Structural Features Unique Properties Reference
5-Bromo-2-(4-{[tert-butyl(dimethyl)silyl]oxy}piperidin-1-yl)pyridine TBDMS-protected piperidine, bromopyridine High lipophilicity, hydrolytic stability
5-Bromo-2-(4-((tert-butyldiphenylsilyl)oxy)piperidin-1-yl)pyridine tert-Butyldiphenylsilyl (TBDPS) group Increased steric bulk, altered electronic properties
5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine Ethynyl-TBDMS group Reactivity in Sonogashira couplings
5-Bromo-2-(piperidin-4-yloxy)pyridine hydrochloride Piperidin-4-yloxy, hydrochloride salt Enhanced aqueous solubility
tert-Butyl 4-(5-bromo-2-pyridyl)piperazine-1-carboxylate Piperazine ring, Boc protection Distinct receptor binding due to piperazine

Key Observations:

  • Salt Forms : Hydrochloride salts (e.g., ) improve solubility but may reduce cell membrane permeability compared to silyl-protected analogs.
  • Ring Modifications : Piperazine derivatives () exhibit different electronic profiles and hydrogen-bonding capabilities compared to piperidine-based compounds.

Table 2: Property Comparison

Compound Name Solubility Lipophilicity (LogP) Biological Activity
Target Compound Low in water, high in organic solvents ~3.5 (estimated) Potential anti-inflammatory, kinase inhibition
5-Bromo-2-(piperidin-4-yloxy)pyridine hydrochloride High in water ~1.8 Antimicrobial activity
5-Bromo-4-pyridinamine Moderate in polar solvents ~2.0 Antimicrobial
(5-Bromopyridin-3-YL)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone Low in water ~3.2 Anti-inflammatory

Key Observations:

  • Lipophilicity : The TBDMS group significantly increases LogP, favoring blood-brain barrier penetration, which is critical for CNS-targeted drugs.
  • Biological Activity: Bromopyridines with amino or carbonyl groups () show antimicrobial effects, while bulkier silyl derivatives may prioritize enzyme inhibition.

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